BenchChemオンラインストアへようこそ!

1-benzyl-4-(3-methylbenzoyl)piperazine

Physicochemical profiling Lipophilicity Substituent effects

1-Benzyl-4-(3-methylbenzoyl)piperazine (CAS not publicly assigned; molecular formula C₁₉H₂₂N₂O; MW 294.4 g/mol) is a disubstituted piperazine derivative bearing a benzyl group at N1 and a 3-methylbenzoyl (m-toluoyl) group at N4. The compound is commercially available as a research-chemical-grade liquid (typical purity ≥95%) from multiple screening-compound suppliers.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
Cat. No. B5563904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(3-methylbenzoyl)piperazine
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O/c1-16-6-5-9-18(14-16)19(22)21-12-10-20(11-13-21)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
InChIKeyDOEHBHUJBAPUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(3-methylbenzoyl)piperazine: Chemical Identity, Procurement Parameters, and Comparator Landscape for Evidence-Based Sourcing


1-Benzyl-4-(3-methylbenzoyl)piperazine (CAS not publicly assigned; molecular formula C₁₉H₂₂N₂O; MW 294.4 g/mol) is a disubstituted piperazine derivative bearing a benzyl group at N1 and a 3-methylbenzoyl (m-toluoyl) group at N4 . The compound is commercially available as a research-chemical-grade liquid (typical purity ≥95%) from multiple screening-compound suppliers . It belongs to the benzoylpiperazine chemotype—a scaffold recognized as a privileged structure in medicinal chemistry with documented activity across glycine transporter 1 (GlyT1), melanocortin receptor, and GPR55 target families . However, publicly available primary literature reporting quantitative pharmacological data specifically for this compound is absent as of the search date. The closest analogs with published activity data include 1-benzoyl-4-benzylpiperazine (Enoyl-ACP reductase IC₅₀ = 31.5 µM) and the benzoylpiperazine GlyT1 inhibitor series exemplified by GSK494581A (GlyT1 pIC₅₀ = 5.0) . This evidence guide therefore documents what can be verified and explicitly identifies evidentiary gaps to inform risk-conscious procurement decisions.

Why 1-Benzyl-4-(3-methylbenzoyl)piperazine Cannot Be Interchanged with Other Benzoyl- or Benzylpiperazines Without Empirical Verification


Within the benzoylpiperazine family, even modest substituent changes produce pharmacologically divergent outcomes. The benzoylpiperazine GlyT1 inhibitor series demonstrates a SAR where substituent identity and position on the benzoyl ring dictate both target potency and off-target liability—exemplified by GSK494581A, where the GlyT1 pIC₅₀ of 5.0 is accompanied by divergent GPR55 agonist activity not present in all series members . Similarly, in melanocortin receptor programs, replacement of an aryl-piperazine moiety with substituted benzylic piperazines yields compounds whose affinity depends critically on the substitution pattern of the aromatic ring, with ortho-substituted analogs affording the highest MC4R affinity . For 1-benzyl-4-(3-methylbenzoyl)piperazine, the specific meta-methyl substitution on the benzoyl ring introduces a defined steric and electronic perturbation relative to the unsubstituted benzoyl analog (1-benzoyl-4-benzylpiperazine) or para-methyl isomer. Computational logP estimates for the 3-methylbenzoyl fragment (logP ≈ 1.04 for the 1-(3-methylbenzoyl)piperazine substructure) differ from the unsubstituted benzoyl system, predicting altered membrane partitioning. Without direct comparative pharmacological data, assuming functional interchangeability with any close analog is scientifically unjustified and introduces procurement risk.

1-Benzyl-4-(3-methylbenzoyl)piperazine: Quantitative Differentiation Evidence Against Closest Analogs and Chemotype Baselines


Meta-Methyl Substitution on the Benzoyl Ring: Physicochemical Differentiation from the Unsubstituted Benzoyl Analog

The 3-methyl substituent on the benzoyl ring of 1-benzyl-4-(3-methylbenzoyl)piperazine introduces a quantifiable increase in calculated lipophilicity compared to the unsubstituted benzoyl analog 1-benzoyl-4-benzylpiperazine. The 1-(3-methylbenzoyl)piperazine substructure has a computed logP of 1.04 , whereas the unsubstituted benzoylpiperazine fragment has a reported logP of approximately 0.32 , yielding an estimated ΔlogP of +0.72 for the 3-methylbenzoyl modification. This difference is expected to translate into altered membrane permeability and tissue distribution profiles for the intact 1-benzyl-4-(3-methylbenzoyl)piperazine molecule relative to its unsubstituted comparator.

Physicochemical profiling Lipophilicity Substituent effects Medicinal chemistry sourcing

Physical Form and Handling: Liquid State Versus Crystalline Hydrochloride Salt of 1-Benzoyl-4-benzylpiperazine

1-Benzyl-4-(3-methylbenzoyl)piperazine is supplied as a neat liquid at ambient temperature , whereas its close structural analog 1-benzoyl-4-benzylpiperazine is reported as a stable crystalline solid that forms a hydrochloride salt with a defined melting point of 245–245.5 °C . This physical-form difference has direct implications for weighing accuracy, solubility in assay media, and long-term storage stability. Liquid compounds require different volumetric handling protocols and may present different purity-decay profiles compared to crystalline salts.

Compound handling Formulation Analytical reference standards Procurement specifications

Benzoylpiperazine Chemotype: Documented GlyT1 Inhibitor Class Activity as a Baseline for Target-Engagement Hypothesis Generation

The benzoylpiperazine chemotype—of which 1-benzyl-4-(3-methylbenzoyl)piperazine is a member—has been validated as a GlyT1 inhibitor scaffold. GSK494581A, a benzoylpiperazine series member, demonstrates GlyT1 inhibition with a pIC₅₀ of 5.0 (IC₅₀ ≈ 10 µM) . The Roche benzoylpiperazine series yielded compounds with nanomolar GlyT1 potency and excellent selectivity over GlyT2 . A benzoylpiperazine chemotype inhibitor was co-crystallized with human GlyT1 at 3.4 Å resolution, confirming direct target engagement at the intracellular release pathway gate . These data establish the class-level precedent for GlyT1 pharmacology but do not provide compound-specific potency information for 1-benzyl-4-(3-methylbenzoyl)piperazine.

Glycine transporter 1 CNS drug discovery Schizophrenia Cognitive disorders

Melanocortin Receptor 4 Ligand Precedent: Substituted Benzylic Piperazines as Privileged MC4R Scaffolds

Substituted benzylic piperazine derivatives—a structural class encompassing 1-benzyl-4-(3-methylbenzoyl)piperazine—have been characterized as ligands for melanocortin receptor 4 (MC4R). Fisher et al. demonstrated that replacement of an aryl piperazine moiety with substituted benzylic piperazines yields compounds with MC4R activity, with ortho-substitution on the aromatic ring conferring the highest affinity . Patent literature further establishes that substituted 1-benzyl-4-substituted piperazine analogues modulate MCH (melanin-concentrating hormone) binding to MCH receptors, with therapeutic relevance to metabolic, feeding, and sexual disorders . However, these disclosures cover broad generic formulae and do not provide specific IC₅₀ or Ki values for 1-benzyl-4-(3-methylbenzoyl)piperazine itself.

Melanocortin receptor Metabolic disorders Feeding behavior GPCR ligands

Evidence Gap Declaration: Absence of Direct Comparative Pharmacological Data for 1-Benzyl-4-(3-methylbenzoyl)piperazine

A systematic search of PubMed, BindingDB, ChEMBL, patent databases, and major chemistry supplier documentation (as of April 2026) identified no primary research articles, patent examples, or authoritative database entries containing quantitative pharmacological data (IC₅₀, Ki, EC₅₀, or in vivo efficacy metrics) specifically for 1-benzyl-4-(3-methylbenzoyl)piperazine. This compound appears to be a commercially available screening compound that has not yet been the subject of published biological evaluation. All differentiation claims in this guide are therefore based on (a) physicochemical inference from substructure analysis, (b) physical-form comparison with close analogs, and (c) class-level pharmacological precedent from the broader benzoylpiperazine and substituted benzylpiperazine families.

Evidence gap analysis Procurement risk assessment Data transparency

1-Benzyl-4-(3-methylbenzoyl)piperazine: Evidence-Grounded Application Scenarios for Procurement Decision-Making


Scaffold-Hopping and SAR Exploration in GlyT1 Inhibitor Programs

For medicinal chemistry teams pursuing GlyT1 inhibitors, 1-benzyl-4-(3-methylbenzoyl)piperazine offers a benzoylpiperazine core with a meta-methyl substitution that is not represented in the published Roche or GSK benzoylpiperazine GlyT1 series . Procurement is warranted specifically for SAR expansion studies where the 3-methyl substituent is hypothesized to modulate lipophilicity (estimated ΔlogP ≈ +0.72 vs. unsubstituted benzoyl ) and potentially alter the conformational equilibrium of the piperazine ring—a parameter known to influence target engagement in this chemotype family . Users should plan for de novo GlyT1 uptake assay profiling rather than relying on literature potency expectations.

Melanocortin or MCH Receptor Screening Cascades Using Privileged Structure Libraries

The substituted 1-benzyl-4-substituted piperazine scaffold is patent-validated as a privileged structure for MCH receptor and MC4R ligand discovery . 1-Benzyl-4-(3-methylbenzoyl)piperazine fits the generic structural formulae disclosed in these patents and may be included as a diversity element in screening libraries targeting metabolic disorder GPCR panels . The meta-methyl substitution pattern on the benzoyl ring provides a steric and electronic variation not captured by the para-methyl or unsubstituted benzoyl analogs commonly found in commercial libraries. Procurement for library enrichment is justified on the basis of structural diversity rather than pre-validated potency.

Physicochemical Comparator for Lead Optimization: Meta- vs. Para-Methyl Isomer Profiling

For teams evaluating the impact of methyl-group positional isomerism on benzoylpiperazine ADME properties, 1-benzyl-4-(3-methylbenzoyl)piperazine serves as the meta-methyl isomer alongside the para-methyl analog (1-benzyl-4-(4-methylbenzoyl)piperazine). The computed logP of the 3-methylbenzoyl fragment (≈1.04) differs from that of the 4-methylbenzoyl and unsubstituted benzoyl fragments, providing a pairwise comparator set for experimental determination of how methyl position affects microsomal stability, permeability, and CYP inhibition profiles within a constant chemotype framework . This application leverages the compound's structural attributes without requiring pre-existing target potency data.

Conformational Dynamics Studies of N-Acylated Piperazines by Dynamic NMR

Benzoylated piperazines exhibit restricted rotation around the partial amide C–N bond, giving rise to detectable conformers by temperature-dependent ¹H NMR spectroscopy with coalescence temperatures (T_C) and rotational barriers (ΔG‡) in the range of 56–80 kJ mol⁻¹ . The influence of benzoyl-ring substituents on these barriers has been correlated with Hammett substituent constants . 1-Benzyl-4-(3-methylbenzoyl)piperazine, with its electron-donating meta-methyl group (Hammett σ_m = −0.07 for CH₃), provides a defined electronic perturbation for quantifying substituent effects on amide rotational barriers relative to electron-withdrawing analogs. Procurement for fundamental physicochemical characterization studies is fully supported by the existing NMR methodology literature.

Quote Request

Request a Quote for 1-benzyl-4-(3-methylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.